
Warangalone
Übersicht
Beschreibung
Warangalone is an isoflavone compound extracted from the fruit of the plant Cudrania tricuspidata. It is known for its significant biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties . The compound has garnered attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Warangalone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer and cervical cancer
Wirkmechanismus
Warangalone exerts its effects through several mechanisms:
Mitochondrial Apoptosis: this compound induces apoptosis in cancer cells by increasing the generation of reactive oxygen species, leading to mitochondrial damage and decreased mitochondrial membrane potential. This triggers the activation of the BAX/BCL-2 pathway and caspase-3 cleavage, resulting in cell death.
Inhibition of Protein Kinases: this compound inhibits cyclic AMP-dependent protein kinase catalytic subunit, which plays a role in various cellular processes.
Mitophagy Activation: this compound activates mitophagy through the upregulation of PINK1 and Parkin expression, leading to the removal of damaged mitochondria.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Warangalone can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the use of a thin film hydration technique to prepare this compound-loaded thermosensitive liposomes . This method involves the following steps:
- Dissolving this compound in an organic solvent.
- Evaporating the solvent to form a thin film.
- Hydrating the film with an aqueous solution to form liposomes.
- Characterizing the liposomes using techniques such as transmission electron microscopy and dynamic light scattering.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the Cudrania tricuspidata fruit. The extraction process includes:
- Harvesting and drying the fruit.
- Grinding the dried fruit into a fine powder.
- Using solvents such as ethanol or methanol to extract this compound.
- Purifying the extract through techniques like column chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Warangalon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Warangalon kann oxidiert werden, um Chinone und andere oxidative Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Warangalon in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Warangalon-Molekül einführen, was möglicherweise seine Eigenschaften verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Chinone und andere oxidative Derivate.
Reduktion: Reduzierte Formen von Warangalon mit veränderten biologischen Aktivitäten.
Substitution: Warangalon-Derivate mit verschiedenen funktionellen Gruppen.
4. Wissenschaftliche Forschungsanwendungen
Warangalon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Derivate zur Untersuchung von Struktur-Aktivitäts-Beziehungen verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse.
Medizin: Erforscht für sein Potenzial als Antikrebsmittel, insbesondere bei Brustkrebs und Gebärmutterhalskrebs
5. Wirkmechanismus
Warangalon übt seine Wirkungen über mehrere Mechanismen aus:
Mitochondriale Apoptose: Warangalon induziert Apoptose in Krebszellen durch Erhöhung der Bildung reaktiver Sauerstoffspezies, was zu Mitochondrienschäden und einem verringerten mitochondrialen Membranpotenzial führt. Dies löst die Aktivierung des BAX/BCL-2-Signalwegs und die Spaltung von Caspase-3 aus, was zum Zelltod führt.
Hemmung von Proteinkinasen: Warangalon hemmt die katalytische Untereinheit der zyklischen AMP-abhängigen Proteinkinase, die eine Rolle bei verschiedenen zellulären Prozessen spielt.
Aktivierung der Mitophagie: Warangalon aktiviert die Mitophagie durch die Hochregulierung der PINK1- und Parkin-Expression, was zur Entfernung beschädigter Mitochondrien führt.
Vergleich Mit ähnlichen Verbindungen
Warangalon ist unter den Isoflavonen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner molekularen Struktur. Ähnliche Verbindungen umfassen:
Genistein: Ein weiteres Isoflavon mit krebshemmenden Eigenschaften, aber mit anderen molekularen Zielstrukturen und Signalwegen.
Daidzein: Ein Isoflavon mit östrogener Aktivität, das in der Hormonersatztherapie eingesetzt wird.
Alpinumisoflavon: Bekannt für seine entzündungshemmenden und krebshemmenden Aktivitäten, ähnlich wie Warangalon.
Warangalon zeichnet sich durch seine Fähigkeit aus, mitochondriale Apoptose zu induzieren und Proteinkinasen zu hemmen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und therapeutische Entwicklung macht.
Eigenschaften
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOPAZIUPORIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196193 | |
| Record name | Warangalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4449-55-2 | |
| Record name | Warangalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Warangalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Warangalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



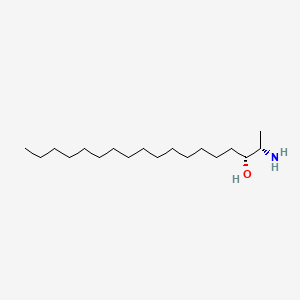
![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)

![6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide](/img/structure/B1684012.png)
![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)
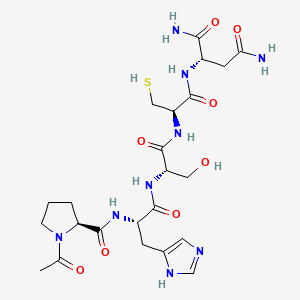
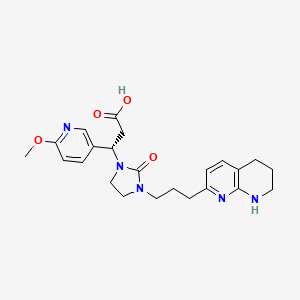
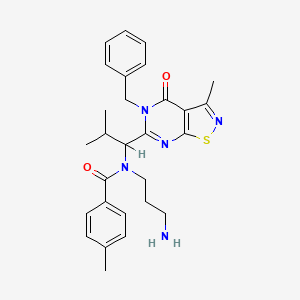
![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
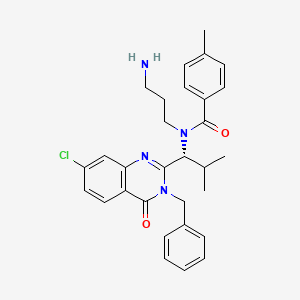
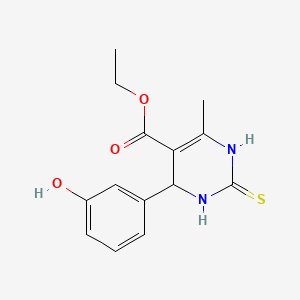
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)
